molecular formula C30H40F3N3O2S B1532489 Fluphenazine octanoate CAS No. 97671-70-0

Fluphenazine octanoate

Cat. No.: B1532489
CAS No.: 97671-70-0
M. Wt: 563.7 g/mol
InChI Key: NSEHUXGAZWYKNE-UHFFFAOYSA-N
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Description

Fluphenazine octanoate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is designed for the management of schizophrenia and other psychotic disorders. The compound is known for its extended duration of action, making it suitable for patients requiring long-term neuroleptic therapy .

Mechanism of Action

Target of Action

Fluphenazine octanoate primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.

Mode of Action

this compound acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade results in the depression of the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, which affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to changes in the neurotransmission of dopamine . The downstream effects of this disruption can include alterations in mood, cognition, and motor control.

Pharmacokinetics

It is known that the compound has a bioavailability of 27% when administered orally . The elimination half-life of this compound when administered intramuscularly is between 7 to 10 days . The compound is excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in dopamine neurotransmission. By blocking the D1 and D2 receptors, this compound can reduce the overactivity of dopamine that is often observed in conditions such as schizophrenia . This can lead to a reduction in symptoms such as hallucinations, delusions, and disorganized thinking.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of this compound . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can also influence how the compound acts within the body .

Biochemical Analysis

Biochemical Properties

Fluphenazine octanoate interacts with various biomolecules, primarily dopamine D1 and D2 receptors in the brain . It acts as an antagonist, blocking these receptors from binding dopamine . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with these receptors, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The compound has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it has been found to effectively reverse mechanical allodynia in rat models of neuropathic pain . At high doses, it may cause toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It undergoes direct glucuronidation and CYP450-mediated oxidation, resulting in various metabolites including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU), and N4’-oxide (FLU-NO) metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Detailed information about the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluphenazine octanoate is synthesized by esterification of fluphenazine with octanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fluphenazine octanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluphenazine octanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. This makes it particularly suitable for patients requiring less frequent dosing compared to other fluphenazine esters .

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O2S/c1-2-3-4-5-6-12-29(37)38-22-21-35-19-17-34(18-20-35)15-9-16-36-25-10-7-8-11-27(25)39-28-14-13-24(23-26(28)36)30(31,32)33/h7-8,10-11,13-14,23H,2-6,9,12,15-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEHUXGAZWYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243121
Record name Fluphenazine octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97671-70-0
Record name Fluphenazine octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097671700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX06BQ7PHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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